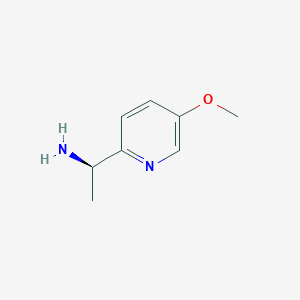

(R)-1-(5-Methoxypyridin-2-yl)ethanamine

Overview

Description

Synthesis Analysis

The synthesis of “®-1-(5-Methoxypyridin-2-yl)ethanamine” involves a reaction with 1-hydroxy-7-aza-benzotriazole, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20℃ for 2.5 hours .Molecular Structure Analysis

The InChI code for “®-1-(5-Methoxypyridin-2-yl)ethanamine” is 1S/C8H12N2/c1-6-3-4-8 (7 (2)9)10-5-6/h3-5,7H,9H2,1-2H3 .Physical And Chemical Properties Analysis

“®-1-(5-Methoxypyridin-2-yl)ethanamine” is a solid or liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Neuropharmacology and Psychoactive Substance Research

(R)-1-(5-Methoxypyridin-2-yl)ethanamine is part of the class of new psychoactive substances (NPS), which have gained popularity and pose global health risks. Research in this area focuses on the chemical and pharmacological diversity of NPS and their clinical implications, particularly their association with Serotonin Syndrome (SS). This syndrome can develop due to over-activation of the serotoninergic system and has severe consequences, emphasizing the need for awareness about NPS risks and the diagnostic challenges they present due to their undetectability in routine drug screenings (Schifano et al., 2021).

Cognitive Enhancement

Studies have also explored derivatives of (R)-1-(5-Methoxypyridin-2-yl)ethanamine for their cognitive enhancement properties. Research on compounds like 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy](Promoting Memory No.5) and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone(Promoting Memory No.6) revealed their potential in improving learning and memory dysfunction in mice models, indicating the scope of these compounds in treating cognitive disorders (Zhang Hong-ying, 2012).

Chemotherapy Augmentation

In the field of oncology, derivatives of (R)-1-(5-Methoxypyridin-2-yl)ethanamine, like N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine (DPPE; tesmilifene), have been studied for their potential to augment chemotherapy cytotoxicity. A Phase III trial reported that DPPE combined with doxorubicin showed an increase in overall survival compared to doxorubicin alone in metastatic or recurrent breast cancer, suggesting the potential of DPPE in enhancing the efficacy of chemotherapy (Reyno et al., 2004).

Anti-inflammatory Applications

Psychedelic compounds, including (R)-1-(5-Methoxypyridin-2-yl)ethanamine derivatives, are being investigated for their anti-inflammatory properties. The activation of serotonin 2A receptors by these compounds has shown potent anti-inflammatory effects in animal models, which indicates their potential as a novel therapeutic strategy for various inflammatory disorders (Flanagan & Nichols, 2018).

Safety And Hazards

“®-1-(5-Methoxypyridin-2-yl)ethanamine” is classified under the GHS07 hazard class. It has the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

(1R)-1-(5-methoxypyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(9)8-4-3-7(11-2)5-10-8/h3-6H,9H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPSDYRFLSUNKD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(5-Methoxypyridin-2-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)

![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)

![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)

![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)

methylamine](/img/structure/B1400694.png)